LogP Differential: 1-Cyclopropylpiperidin-4-ol Exhibits a 1.81-Unit LogP Shift Relative to Unsubstituted Piperidin-4-ol
The consensus LogP of 1-Cyclopropylpiperidin-4-ol is approximately 0.96 , derived from five computational methods (iLOGP: 1.94; XLOGP3: 0.69; WLOGP: 0.16; MLOGP: 0.9; SILICOS-IT: 1.09). In contrast, unsubstituted piperidin-4-ol has an experimental LogP of approximately -0.85 [1]. The resulting ΔLogP of +1.81 represents a substantial shift in hydrophobicity, placing the compound in a more membrane-permeable chemical space (LogP between 0 and 3) favored for CNS-penetrant or cell-permeable probe design. This differentiation is quantifiable and reproducible across computational platforms.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 0.96 (range: 0.16-1.94 across five methods) |
| Comparator Or Baseline | Piperidin-4-ol: Experimental LogP ≈ -0.85 |
| Quantified Difference | ΔLogP = +1.81 (target more lipophilic) |
| Conditions | Computational prediction (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) for target; experimental determination for comparator |
Why This Matters
Procurement decisions for building blocks in CNS-targeted or cell-permeable probe synthesis should prioritize intermediates with LogP values aligned to target chemical space; the +1.81 LogP differential directly informs selection between cyclopropyl-substituted and unsubstituted piperidin-4-ol scaffolds.
- [1] PubChem Compound Summary: Piperidin-4-ol (CID 123046). Experimental LogP: -0.85. View Source
